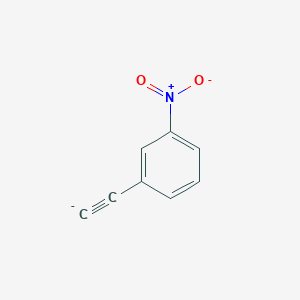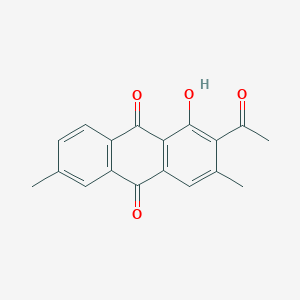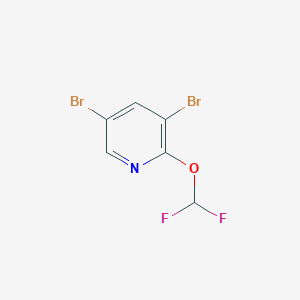![molecular formula C54H30 B13136978 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene is an organic compound with a unique structure characterized by three ethynylphenyl groups attached to a central benzene ring. This compound is known for its applications in the synthesis of porous conjugated polymers and semiconducting covalent organic frameworks, making it valuable in various scientific and industrial fields .
Métodos De Preparación
The synthesis of 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene involves several steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 3-methylbutynol.
Intermediate Formation: 1,3,5-tribromobenzene reacts with 3-methylbutynol to form 1,3,5-tris(3’-hydroxy-3’-methyl-but-1’-ynyl)benzene.
Cleavage Reaction: The intermediate undergoes a cleavage reaction in the presence of potassium hydroxide and toluene to yield 1,3,5-triethynylbenzene.
Final Product Formation: Using 4-iodoaniline and trimethyl silyl acetylene, 4-trimethylsiylethynyl iodobenzene is synthesized through diazo reaction and halogenation.
Análisis De Reacciones Químicas
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene undergoes various chemical reactions:
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidative Coupling: Terminal alkynes can undergo oxidative coupling to form conjugated microporous polymer nanosheets.
Photocatalytic Reactions: The compound demonstrates efficient photocatalytic activity for hydrogen production under visible light.
Aplicaciones Científicas De Investigación
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene has diverse applications in scientific research:
Porous Conjugated Polymers: It is used in the synthesis of porous conjugated polymers (PCPs) and semiconducting covalent organic frameworks (COFs).
Photocatalysis: The compound is employed in photocatalytic processes for hydrogen production and carbon dioxide reduction.
Electrochemical Sensors: It is utilized in the development of electrochemical sensors for detecting hydrogen peroxide.
Mecanismo De Acción
The mechanism of action of 1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene involves its role as a ligand in the formation of porous materials. The ethynyl groups facilitate the formation of cross-linked networks, enhancing the material’s stability and functionality. The compound’s structure allows it to participate in various catalytic and photocatalytic processes, contributing to its effectiveness in applications such as hydrogen production and carbon dioxide reduction .
Comparación Con Compuestos Similares
1,3,5-Tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene can be compared with other similar compounds:
1,3,5-Tris(4-formylphenyl)benzene: This compound has formyl groups instead of ethynyl groups, leading to different reactivity and applications.
1,3,5-Tris(4-bromophenyl)benzene: The presence of bromine atoms makes this compound suitable for different coupling reactions compared to the ethynyl-substituted compound
Propiedades
Fórmula molecular |
C54H30 |
|---|---|
Peso molecular |
678.8 g/mol |
Nombre IUPAC |
1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C54H30/c1-4-40-7-13-43(14-8-40)19-22-46-25-31-49(32-26-46)52-37-53(50-33-27-47(28-34-50)23-20-44-15-9-41(5-2)10-16-44)39-54(38-52)51-35-29-48(30-36-51)24-21-45-17-11-42(6-3)12-18-45/h1-3,7-18,25-39H |
Clave InChI |
PVGSWJRQGAANOG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)

![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
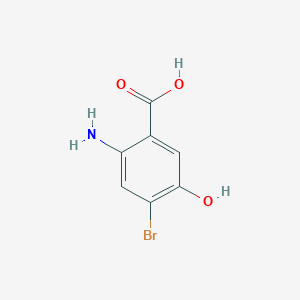
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
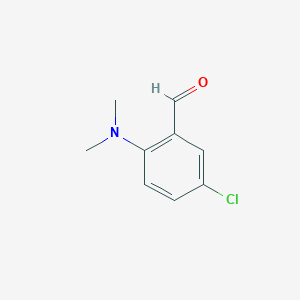
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
